

Synonyms for 2-Phenoxyethyl acetate (e.g., ethylene glycol monophenyl ether acetate)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenoxyethyl acetate

Cat. No.: B1584703

[Get Quote](#)

An In-Depth Technical Guide to 2-Phenoxyethyl Acetate and its Congeners

This guide provides an in-depth technical overview of **2-Phenoxyethyl acetate**, a molecule of significant interest in various scientific and industrial domains, including pharmaceutical sciences. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of its chemical identity, synthesis, applications, metabolic fate, and analytical characterization.

Nomenclature and Identification: Establishing a Common Lexicon

Precise identification of a chemical entity is paramount in scientific discourse. **2-Phenoxyethyl acetate** is known by a variety of synonyms, which can often be a source of confusion. A clear understanding of its nomenclature is the first step toward a thorough characterization.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 6192-44-5.^{[1][2][3]} Its IUPAC (International Union of Pure and Applied Chemistry) name is **2-phenoxyethyl acetate**.^[2]

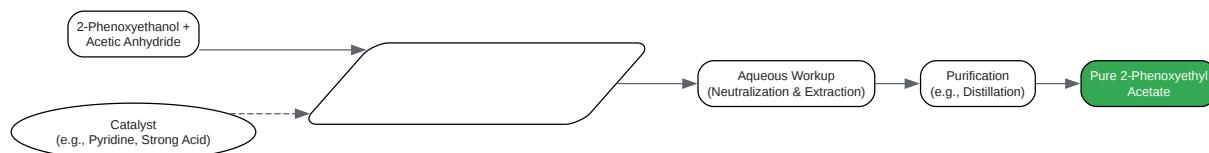
A comprehensive list of synonyms and alternative names is provided in the table below to facilitate cross-referencing in literature and databases.

Synonym	Source/Type
Acetic acid 2-phenoxyethyl ester	Systematic Name
Ethylene glycol monophenyl ether acetate	Common Name
2-Phenoxyethanol acetate	Common Name
Ethylene glycol phenyl ether acetate	Common Name
beta-Phenoxyethyl acetate	Common Name
Aceticacidphenoxyethylester	Alternative Spelling
Phenylcellosolve acetate	Trade Name Derivative
NSC 6554	NIH Developmental Therapeutics Program Number

A clear understanding of these synonyms is crucial when conducting literature searches and reviewing regulatory documents.

Physicochemical Properties

The utility of **2-Phenoxyethyl acetate** in various applications is dictated by its physicochemical properties. It is a colorless liquid with a mild, pleasant odor.[\[2\]](#) Key quantitative properties are summarized below.


Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [2]
Molecular Weight	180.20 g/mol	[1] [2]
Boiling Point	~243.6 °C at 760 mmHg	[4]
Flash Point	~95.3 °C	[4]
Density	~1.083 g/cm ³	[4]
Refractive Index	~1.495	[4]

Synthesis of 2-Phenoxyethyl Acetate: A Tale of Two Methodologies

The synthesis of **2-Phenoxyethyl acetate** can be broadly categorized into two approaches: traditional chemical synthesis and biocatalytic (enzymatic) synthesis. The choice of methodology is often dictated by factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: The Esterification Pathway

The most common chemical route to **2-Phenoxyethyl acetate** is the esterification of 2-Phenoxyethanol with an acetylating agent.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the chemical synthesis of **2-Phenoxyethyl acetate**.

The following protocol describes a laboratory-scale synthesis of **2-Phenoxyethyl acetate** via esterification of 2-Phenoxyethanol with acetic anhydride, using pyridine as a catalyst.

Materials:

- 2-Phenoxyethanol
- Acetic anhydride
- Pyridine (anhydrous)
- Diethyl ether (or other suitable extraction solvent)

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a stirred solution of 2-Phenoxyethanol (1.0 equivalent) in a round-bottom flask, add pyridine (1.2 equivalents).
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled mixture.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.[\[4\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, dilute the reaction mixture with diethyl ether.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation to yield pure **2-Phenoxyethyl acetate**.

Biocatalytic Synthesis: The "Green" Alternative

In recent years, there has been a significant shift towards biocatalytic methods for ester synthesis, driven by the principles of green chemistry. These methods employ enzymes, typically lipases, as catalysts.

Causality behind choosing biocatalysis:

- **High Selectivity:** Enzymes often exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.
- **Mild Reaction Conditions:** Enzymatic reactions are typically carried out under mild conditions (temperature, pressure, and pH), reducing energy consumption and thermal degradation of products.
- **Environmental Friendliness:** Biocatalysis often uses non-toxic, biodegradable catalysts and can sometimes be performed in solvent-free systems, minimizing environmental impact.

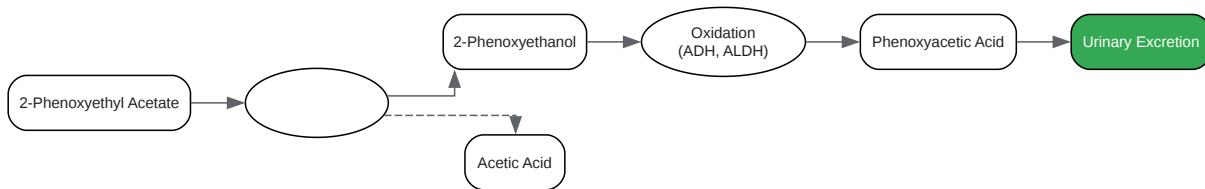
A common approach is the transesterification of an acetate donor (e.g., ethyl acetate) with 2-Phenoxyethanol, catalyzed by an immobilized lipase such as Novozym® 435.

Applications with a Focus on Pharmaceutical Development

While **2-Phenoxyethyl acetate** is widely used as a fragrance component in cosmetics and personal care products, its properties also lend it to applications in the pharmaceutical industry, primarily as an excipient.^{[5][6]}

- **Solvent:** Its organic ester nature and moderate volatility make it a suitable solvent for certain active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations. The choice of solvent is critical in drug formulation as it can influence the solubility, stability, and skin permeation of the API.
- **Fragrance/Masking Agent:** In topical preparations, where the odor of the API or other excipients may be unpleasant, **2-Phenoxyethyl acetate** can be used as a fragrance to improve patient compliance.
- **Component in Drug Delivery Systems:** Its properties may be leveraged in the development of certain drug delivery systems, such as nanoemulsions, for topical application.^[7]

It is important to note that while its parent alcohol, 2-Phenoxyethanol, is a well-known preservative in pharmaceutical and cosmetic products, **2-Phenoxyethyl acetate** is not typically used for this purpose.


Metabolic Fate and Toxicological Considerations: A Self-Validating System

For any compound used in pharmaceutical formulations, a thorough understanding of its metabolic fate and toxicological profile is non-negotiable. This knowledge forms a self-validating system for its safe use.

In Vivo Hydrolysis and Metabolic Pathway

2-Phenoxyethyl acetate, being an ester, is expected to be rapidly hydrolyzed in vivo by esterases to its constituent parts: 2-Phenoxyethanol and acetic acid.^[8] Therefore, the systemic toxicology of **2-Phenoxyethyl acetate** is considered equivalent to that of 2-Phenoxyethanol on a molar basis.^{[9][10]}

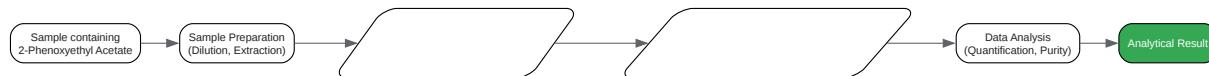
The primary metabolic pathway of 2-Phenoxyethanol involves oxidation to phenoxyacetic acid, which is then excreted in the urine.^{[1][11][12][13]} This metabolic conversion is a critical detoxification pathway.

[Click to download full resolution via product page](#)

Caption: The metabolic pathway of **2-Phenoxyethyl acetate** in vivo.

Toxicological Profile of the Glycol Ether Class

Glycol ethers, as a class, have been extensively studied for their toxicology. Short-chain ethylene glycol ethers (e.g., ethylene glycol methyl ether) have been associated with testicular atrophy, teratogenicity, and bone marrow depression.[9][10] However, longer-chain ethylene glycol ethers, such as 2-Phenoxyethanol, do not exhibit these effects.[9][10] The primary toxicological concern with 2-Phenoxyethanol is potential skin and eye irritation, particularly with prolonged or repeated exposure.[9][10]


Potential for Signaling Pathway Interaction of Metabolites

While **2-Phenoxyethyl acetate** itself is not known to be a direct modulator of cellular signaling pathways, its primary metabolite, phenoxyacetic acid, belongs to a class of compounds that have been shown to possess biological activity. For instance, certain derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[10] Additionally, chlorinated analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) have been shown to induce oxidative stress and activate the AMPK signaling pathway.[9] While these are not direct effects of **2-Phenoxyethyl acetate**, understanding the potential bioactivity of its metabolites is a crucial aspect of its overall safety assessment in drug development.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and quality of **2-Phenoxyethyl acetate** used in research and product development. Gas Chromatography (GC) is the most common technique for its analysis due to its volatility.

Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **2-Phenoxyethyl acetate** by GC-MS.

Detailed Protocol for GC-MS Analysis

This protocol outlines a general method for the purity analysis of a **2-Phenoxyethyl acetate** sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
- Helium (carrier gas)
- **2-Phenoxyethyl acetate** standard
- Suitable solvent (e.g., ethanol, ethyl acetate)
- Volumetric flasks, pipettes, GC vials

Procedure:

- Standard Preparation: Prepare a stock solution of **2-Phenoxyethyl acetate** standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Accurately weigh and dissolve the **2-Phenoxyethyl acetate** sample in the solvent to a concentration within the calibration range.
- GC-MS Parameters (example):
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

- MS Transfer Line Temperature: 250 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-350
- Analysis: Inject the standards and the sample solution into the GC-MS system.
- Data Processing:
 - Identify the peak for **2-Phenoxyethyl acetate** based on its retention time and mass spectrum.
 - Generate a calibration curve from the standard solutions.
 - Quantify the purity of the sample by comparing its peak area to the calibration curve.
 - Identify any impurities by searching their mass spectra against a library (e.g., NIST).

Conclusion

2-Phenoxyethyl acetate is a versatile molecule with a well-defined chemical profile. While its primary applications lie in the fragrance industry, its role as a solvent and excipient in pharmaceutical formulations, particularly for topical applications, should not be overlooked. A thorough understanding of its synonyms, synthesis, metabolic fate, and analytical characterization is essential for its safe and effective use in a research and drug development setting. The rapid in vivo hydrolysis to 2-Phenoxyethanol dictates that its toxicological profile is largely governed by this parent alcohol, which, unlike some other glycol ethers, has a favorable safety profile for its intended uses. As with any excipient, a comprehensive evaluation of its compatibility and stability within a given formulation is a prerequisite for its successful application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β -cell death via oxidative stress-activated AMPK α signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synonyms for 2-Phenoxyethyl acetate (e.g., ethylene glycol monophenyl ether acetate)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584703#synonyms-for-2-phenoxyethyl-acetate-e-g-ethylene-glycol-monophenyl-ether-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com